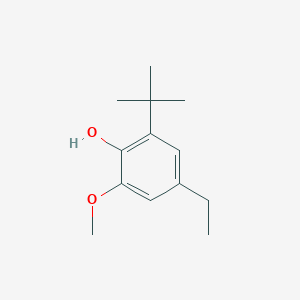
6,8-Difluoro-2,3-dimethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C11H10F2N2 and a molecular weight of 208.21 g/mol . This compound is known for its unique chemical properties, which make it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-2,3-dimethylquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Difluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: These reactions are used to introduce various substituents into the quinoline ring.
Common Reagents and Conditions: Reagents such as allylmagnesium bromide, pyridine-3-carbaldehyde, and various nucleophiles are commonly used in these reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups introduced into the quinoline ring .
Applications De Recherche Scientifique
6,8-Difluoro-2,3-dimethylquinolin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances its biological activity and provides unique properties that can be exploited in various applications . The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 6-Fluoro-4-methylquinoline
- 2,4-Difluoroaniline
- Fluoroquinolones
Comparison: 6,8-Difluoro-2,3-dimethylquinolin-4-amine stands out due to its dual fluorine substitution, which imparts unique chemical and biological properties. Compared to other fluorinated quinolines, this compound offers enhanced reactivity and potential for diverse applications in medicine and industry .
Propriétés
Formule moléculaire |
C11H10F2N2 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6,8-difluoro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H10F2N2/c1-5-6(2)15-11-8(10(5)14)3-7(12)4-9(11)13/h3-4H,1-2H3,(H2,14,15) |
Clé InChI |
RUDYUKPCMIVOHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=CC(=CC2=C1N)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
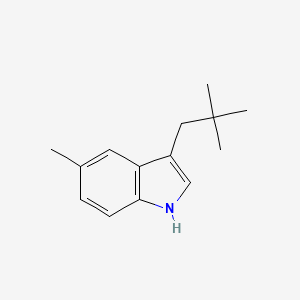
![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)

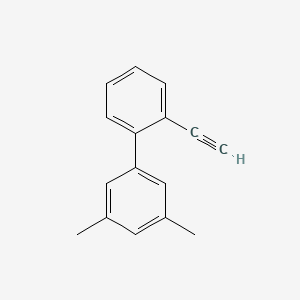
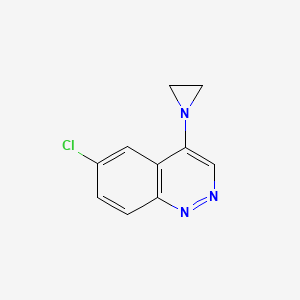

![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
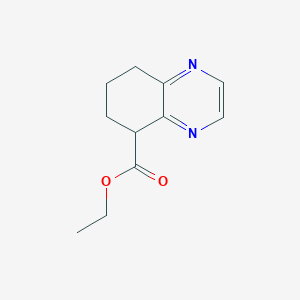
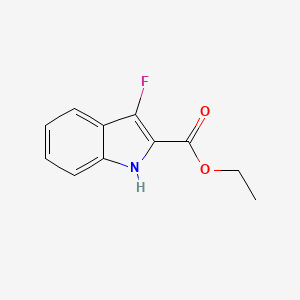
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)
